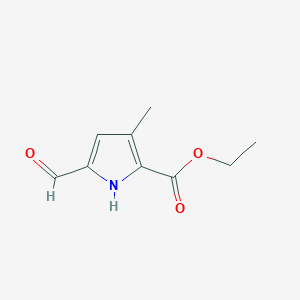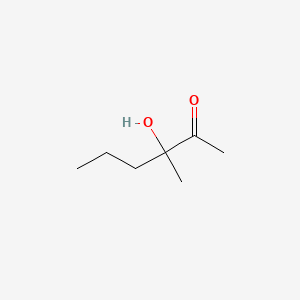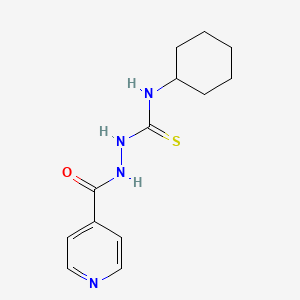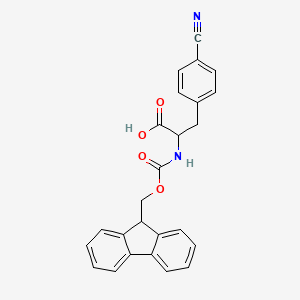
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Übersicht
Beschreibung
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is a chemical compound that is used as a building block in research . It is also known as (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-cyanophenyl)propanoic acid .
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. As a research building block, it is likely used in a variety of reactions depending on the specific research context .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For instance, one approach involves the use of 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), obtained from potassium thiocyanate (Le & Goodnow, 2004).
Chemical Modifications and Derivatives : Modifications of related compounds have been explored, such as the synthesis of phloretic acid from phloretin and its application in enhancing the reactivity of molecules for benzoxazine ring formation (Trejo-Machin et al., 2017).
Solid Phase Peptide Synthesis : A modified benzhydrylamine derivative, related to fluoren-9-ylmethoxycarbonyl (Fmoc), has been utilized in solid phase peptide synthesis (Funakoshi et al., 1988).
Applications in Material Science and Photophysics
Material Science : The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is used in protecting hydroxy-groups in various materials. Its removal can be achieved while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Blue Emissive Compounds : Synthesis of blue emissive functionalized fluorene derivatives, including structures similar to the compound , has been achieved. These compounds show potential in various applications due to their photophysical properties (Athira et al., 2020).
Bioimaging : A water-soluble fluorene derivative, structurally similar to the compound , has been studied for its photophysical characterization and two-photon absorption properties, with potential applications in bioimaging (Morales et al., 2010).
Pharmaceutical and Medical Research
Drug Synthesis : The compound or its derivatives have been used in the synthesis of pharmaceuticals, such as the preparation of novel S1P1 agonist CYM-5442, demonstrating its relevance in drug development (Tian-tia, 2014).
Biomedical Research : The synthesis and study of N-fluorenylmethoxycarbonyl-O-tert-butyl-N-methyltyrosine, which shares structural similarities with the compound, highlight its importance in biomedical research and biomaterial development (Bojarska et al., 2020).
Organic Sensitizers and Photovoltaic Applications
- Solar Cell Applications : Organic sensitizers, including those comprising donor, electron-conducting, and anchoring groups that are similar in structure to the compound , have been engineered for solar cell applications. These sensitizers show high efficiency in converting photon to current (Kim et al., 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402251 | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid | |
CAS RN |
265321-37-7 | |
| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=265321-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AG-E-83606 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



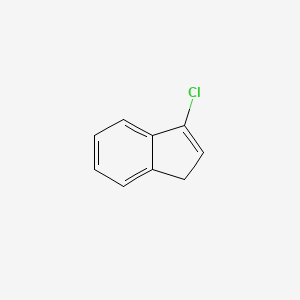
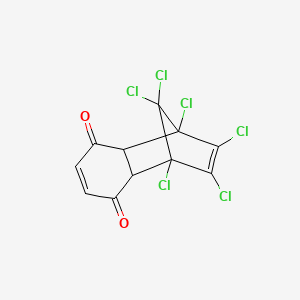
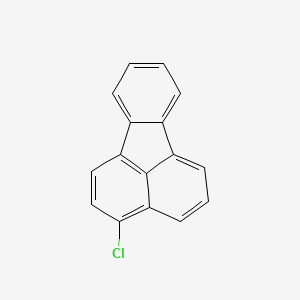
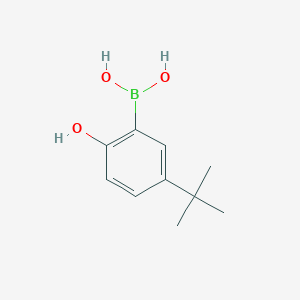
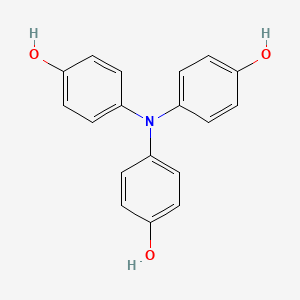
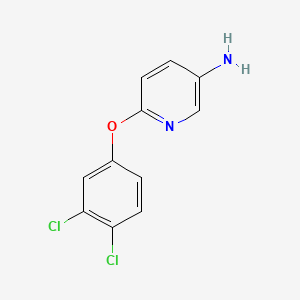
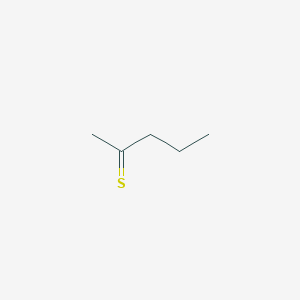
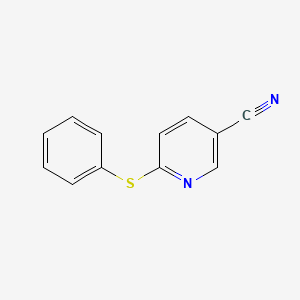

![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)
